
N-Octylbenzene-2,3,4,5,6-D5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Octylbenzene-2,3,4,5,6-D5 is an isotopically labeled compound, specifically deuterated at the benzene ring. This compound is used primarily in research settings, particularly in studies involving metabolic pathways, environmental pollutants, and clinical diagnostics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Octylbenzene-2,3,4,5,6-D5 typically involves the deuteration of octylbenzene. This process can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often require a deuterium source, such as deuterium gas (D2) or deuterated solvents, and a suitable catalyst, such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient deuterium incorporation.
Chemical Reactions Analysis
Types of Reactions
N-Octylbenzene-2,3,4,5,6-D5 undergoes various chemical reactions, including:
Oxidation: The benzylic position is particularly reactive, and oxidation can convert the alkyl side chain to a carboxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions is commonly used for benzylic oxidation.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are typical.
Major Products
Oxidation: Benzoic acid derivatives.
Substitution: Various substituted benzene derivatives depending on the reagent used.
Scientific Research Applications
N-Octylbenzene-2,3,4,5,6-D5 has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways using stable isotope labeling.
Medicine: Utilized in clinical diagnostics for imaging and disease detection.
Industry: Acts as a standard for environmental pollutant detection in air, water, soil, and food samples.
Mechanism of Action
The mechanism of action of N-Octylbenzene-2,3,4,5,6-D5 involves its role as a stable isotope-labeled compound. In metabolic studies, it helps trace the incorporation and transformation of molecules within biological systems. The deuterium atoms in the benzene ring provide a distinct signal in NMR spectroscopy, allowing researchers to monitor specific pathways and interactions.
Comparison with Similar Compounds
Similar Compounds
N-Octylbenzene: The non-deuterated version of the compound.
N-Decylbenzene-2,3,4,5,6-D5: A similar deuterated compound with a longer alkyl chain.
N-Hexylbenzene-2,3,4,5,6-D5: A similar deuterated compound with a shorter alkyl chain.
Uniqueness
N-Octylbenzene-2,3,4,5,6-D5 is unique due to its specific deuteration pattern, which provides distinct advantages in NMR spectroscopy and metabolic studies. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracking in various research applications.
Properties
Molecular Formula |
C14H22 |
|---|---|
Molecular Weight |
195.35 g/mol |
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-octylbenzene |
InChI |
InChI=1S/C14H22/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14/h7,9-10,12-13H,2-6,8,11H2,1H3/i7D,9D,10D,12D,13D |
InChI Key |
CDKDZKXSXLNROY-ULCWDXBPSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CCCCCCCC)[2H])[2H] |
Canonical SMILES |
CCCCCCCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


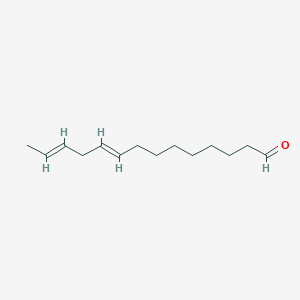
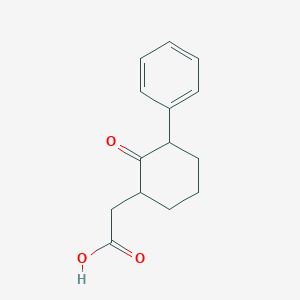
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxypyrrolidin-3-yl)acetic acid](/img/structure/B12305995.png)
![(E)-1-[2,4-dihydroxy-3-[(E)-1-(4-hydroxyphenyl)dec-2-enyl]-6-methoxyphenyl]-3-phenylprop-2-en-1-one](/img/structure/B12305996.png)

![Cis-Benzyl Octahydropyrrolo[3,4-D]Azepine-6(2H)-Carboxylate hydrochloride](/img/structure/B12306004.png)
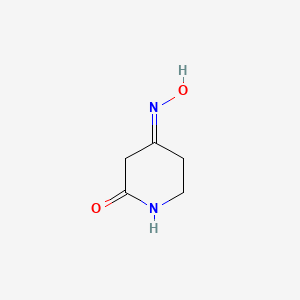
![3-Phenylbicyclo[2.2.1]hept-5-en-2-amine hydrochloride](/img/structure/B12306018.png)
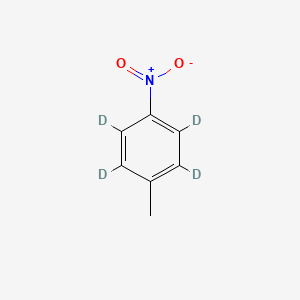
![methyl (3S)-3-(2H-1,3-benzodioxol-5-yl)-3-({[(2S)-1-({bis[(thiophen-2-yl)methyl]carbamoyl}oxy)hexan-2-yl]carbamoyl}amino)propanoate](/img/structure/B12306034.png)
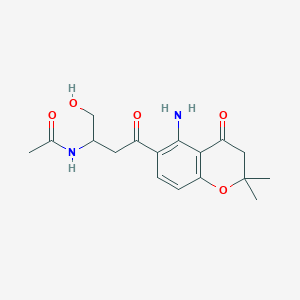
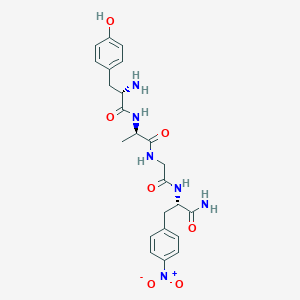
![[4,5-Diacetyloxy-2-(acetyloxymethyl)-6-[(4-ethenyl-4a-hydroxy-8-oxo-3,4,5,6-tetrahydropyrano[3,4-c]pyran-3-yl)oxy]oxan-3-yl] 2-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B12306055.png)
![(2S)-3-Methyl-2-({1H,2H,3H,4H,9H-pyrido[3,4-b]indole-2-carbonyl}amino)butanoic acid](/img/structure/B12306063.png)
